2,4-Bis(4-methylphenyl)-1H-pyrrole
Description
Properties
IUPAC Name |
2,4-bis(4-methylphenyl)-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-13-3-7-15(8-4-13)17-11-18(19-12-17)16-9-5-14(2)6-10-16/h3-12,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXLTKZRCGYWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80520251 | |
| Record name | 2,4-Bis(4-methylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80520251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15398-00-2 | |
| Record name | 2,4-Bis(4-methylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80520251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 2,4 Bis 4 Methylphenyl 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the 2,4-Bis(4-methylphenyl)-1H-pyrrole molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment.
The ¹H NMR spectrum of this compound typically exhibits signals in distinct regions corresponding to the different types of protons present:
Aromatic Protons: The protons on the two 4-methylphenyl (tolyl) rings appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. nih.gov The exact chemical shifts and splitting patterns depend on their position on the phenyl ring and coupling with neighboring protons.
Pyrrole (B145914) Protons: The protons attached to the pyrrole ring also resonate in the aromatic region, with their chemical shifts influenced by the electron-donating or withdrawing nature of the substituents. researchgate.netresearchgate.net The N-H proton of the pyrrole ring typically appears as a broad signal due to hydrogen bonding and exchange phenomena, often in the range of 8.0-11.0 ppm. The C-H protons on the pyrrole ring will have distinct chemical shifts. chemicalbook.comchemicalbook.com
Methyl Protons: The protons of the two methyl groups attached to the phenyl rings appear as a sharp singlet in the upfield region, typically around 2.2-2.6 ppm. wiley-vch.de
Interactive Data Table: ¹H NMR Chemical Shifts for this compound and Related Structures
| Proton Type | Typical Chemical Shift Range (ppm) | Notes |
| Aromatic (Phenyl) | 7.0 - 8.0 nih.gov | Complex multiplets due to coupling. |
| Pyrrole (N-H) | 8.0 - 11.0 | Often a broad singlet. |
| Pyrrole (C-H) | 6.0 - 7.5 chemicalbook.comchemicalbook.com | Distinct signals for each pyrrole proton. |
| Methyl (CH₃) | 2.2 - 2.6 wiley-vch.de | Typically a sharp singlet. |
Note: The exact chemical shifts can vary depending on the solvent and the concentration of the sample. msu.educhemistrysteps.com
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The expected chemical shift ranges for the different carbon atoms are as follows:
Aromatic and Pyrrole Carbons: The sp²-hybridized carbons of the phenyl and pyrrole rings typically resonate in the downfield region of the spectrum, from approximately 100 to 150 ppm. bhu.ac.inlibretexts.org The carbons directly attached to the nitrogen atom in the pyrrole ring and the substituted carbons on the phenyl rings will have distinct chemical shifts. rsc.org
Methyl Carbons: The sp³-hybridized carbons of the methyl groups appear in the upfield region, generally between 20 and 30 ppm. msu.edu
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound and Related Structures
| Carbon Type | Typical Chemical Shift Range (ppm) |
| Aromatic and Pyrrole (C=C) | 100 - 150 bhu.ac.inlibretexts.org |
| Methyl (CH₃) | 20 - 30 msu.edu |
Note: The chemical shifts are relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). msu.edu
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between protons and carbons within the molecule.
HSQC (or HMQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. libretexts.orgcolumbia.edu It provides a clear map of which proton is bonded to which carbon, aiding in the unambiguous assignment of both ¹H and ¹³C NMR spectra. libretexts.org
HMBC: This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (and sometimes four in conjugated systems). libretexts.orgcolumbia.edu HMBC is crucial for piecing together the molecular fragments identified by ¹H, ¹³C, and HSQC experiments. For instance, it can show the correlation between the methyl protons and the carbons of the phenyl ring, confirming their attachment. It can also establish the connectivity between the phenyl rings and the pyrrole core. libretexts.orgyoutube.com
These 2D NMR techniques are instrumental in confirming the substitution pattern of the pyrrole ring and the positions of the methyl groups on the phenyl rings, thus providing a complete and unambiguous structural elucidation of this compound.
Computational and Theoretical Chemistry of 2,4 Bis 4 Methylphenyl 1h Pyrrole
Density Functional Theory (DFT) Studies for Ground State Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to predict the ground state properties of molecules with high accuracy.
Optimization of Molecular Geometry and Conformational Landscape
DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), are employed to find the lowest energy conformation. The conformational landscape is explored by systematically rotating the tolyl groups relative to the pyrrole (B145914) core. Due to steric hindrance between the hydrogen atoms on the pyrrole and phenyl rings, a completely planar structure is generally not the most stable. The optimized geometry would likely feature the tolyl groups twisted out of the plane of the pyrrole ring. This twisting is a balance between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion. For similar aryl-substituted heterocyclic systems, these dihedral angles are often found to be significant, influencing the degree of electronic communication between the aromatic units. nih.gov
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's electronic behavior. nih.govq-chem.comacs.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. imist.ma
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap implies high stability. nih.gov For π-conjugated molecules like 2,4-Bis(4-methylphenyl)-1H-pyrrole, both the HOMO and LUMO are expected to be delocalized π-orbitals spread across the pyrrole and phenyl rings. DFT calculations provide the energies of these orbitals, allowing for the direct calculation of the energy gap. schrodinger.com The magnitude of this gap is a key factor in determining the molecule's electronic absorption and emission properties. acs.orgacs.org
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.50 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |
| ELUMO | -1.50 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | 4.00 | Indicates electronic excitation energy and chemical reactivity. A smaller gap often correlates with longer wavelength absorption. schrodinger.com |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT is a reliable tool for predicting various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate calculation of nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹H). nih.govq-chem.comacs.org Theoretical shielding tensors are calculated and then referenced against a standard, such as Tetramethylsilane (B1202638) (TMS), to yield chemical shifts that can be directly compared with experimental data. imist.mamdpi.com This comparison is vital for confirming the molecular structure.
Furthermore, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational modes is obtained. These calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, providing a powerful tool for interpreting experimental vibrational spectra. mdpi.com
| Proton Site | Calculated δ (ppm) | Expected Experimental δ (ppm) | Assignment |
|---|---|---|---|
| N-H (Pyrrole) | 8.10 | ~8.0 | Broad singlet, characteristic of pyrrole N-H. |
| H-3, H-5 (Pyrrole) | 6.85, 6.95 | ~6.7-7.0 | Aromatic protons on the pyrrole ring. |
| Aromatic H (Tolyl) | 7.15 - 7.40 | ~7.1-7.4 | Doublets corresponding to ortho and meta protons on the tolyl rings. |
| -CH₃ (Tolyl) | 2.35 | ~2.4 | Singlet for the methyl group protons. |
Evaluation of Chemical Reactivity Descriptors (e.g., Electrophilicity Index)
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. researchgate.net These are calculated using the energies of the frontier orbitals (HOMO and LUMO) or the total electronic energy. numberanalytics.com Key global reactivity descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is approximated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is approximated as η ≈ (ELUMO - EHOMO).
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). researchgate.netscielo.org.mx
These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. acs.org
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures electron escaping tendency. |
| Chemical Hardness (η) | (ELUMO - EHOMO) | Indicates resistance to charge transfer. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy stabilization when the system acquires additional electronic charge. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is used to investigate the properties of molecules in their electronic excited states. researchgate.net
Simulation of Electronic Absorption and Emission Spectra
TD-DFT is a standard computational method for simulating UV-visible absorption spectra. researchgate.netmdpi.com It calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.com For this compound, the main electronic transitions are expected to be of the π → π* type, originating from the delocalized aromatic system.
The calculations can predict the maximum absorption wavelength (λmax) for the most significant electronic transitions. researchgate.net By comparing the simulated spectrum with experimental data, one can gain a detailed understanding of the nature of the electronic transitions, such as identifying them as HOMO→LUMO or other orbital transitions. mdpi.com Similarly, by optimizing the geometry of the first excited state, TD-DFT can also be used to simulate fluorescence or emission spectra, providing insights into the photophysical behavior of the molecule after it absorbs light.
| Transition | Calculated Excitation Energy (eV) | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.54 | 350 | 0.85 | HOMO → LUMO |
| S₀ → S₂ | 4.13 | 300 | 0.15 | HOMO-1 → LUMO |
Analysis of Charge Transfer Characteristics and Electron Density Redistribution in Excited States
Upon photoexcitation, this compound and related push-pull systems can exhibit significant changes in their electronic distribution, leading to the formation of intramolecular charge transfer (ICT) states. nih.govrsc.org The analysis of electron density redistribution is a powerful tool for understanding and predicting the reactivity of molecules in their excited states. chemrxiv.org
In push-pull compounds, the presence of electron-donating and electron-accepting groups facilitates the transfer of electron density upon excitation. nih.gov For molecules with flexible bridges connecting chromophores, the dynamics of ICT can be influenced by the conformational landscape. nih.gov Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in mapping the electron density changes between the ground and excited states. nih.gov These calculations reveal that UV transitions are often of a π–π* nature, with electron density moving from the donor side of the molecule towards the acceptor chromophore. nih.gov
Calculation of Excited State Dipole Moments
The change in dipole moment upon electronic excitation is a key parameter that characterizes the extent of charge redistribution in a molecule. Experimental techniques, such as thermochromic shifts, can be used to determine excited-state dipole moments in solution. nih.govnih.gov These methods rely on measuring the temperature-dependent shifts of absorption and fluorescence spectra and relating them to solvent polarity functions. nih.gov
Theoretical calculations provide a complementary approach to estimate excited-state dipole moments. nih.gov Ab initio methods, such as coupled-cluster theory (CC2), have been shown to provide results that are in good agreement with experimental values for related chromophores. nih.gov The Lippert-Mataga and Bilot-Kawski models are often employed to analyze the solvatochromic data and extract the excited-state dipole moment. nih.govnih.gov For instance, in a study of a quinoxaline (B1680401) derivative, an excited-state dipole moment of 8.5 D was reported, representing a significant change of 5.5 D upon excitation. nih.gov This large change is indicative of a substantial intramolecular charge transfer character in the excited state.
Molecular Dynamics Simulations and Solvent Effect Analysis
Investigation of Dynamic Behavior and Conformational Ensembles in Solution
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior and conformational flexibility of molecules in solution. uq.edu.au For molecules like this compound, which possess rotatable bonds, MD simulations can reveal the accessible conformational ensembles and the energetic barriers between them. The Automated Topology Builder (ATB) and Repository can be utilized to develop the necessary force fields for such simulations. uq.edu.au
The conformational landscape of a molecule in solution is influenced by a delicate balance of intramolecular forces and interactions with the solvent. nih.gov For related systems, such as bis-urea derivatives, it has been shown that the solvent can dictate the formation of different types of aggregates, highlighting the critical role of solute-solvent interactions in determining the supramolecular structure. nih.govresearchgate.net
Elucidation of Solute-Solvent Interactions and Their Influence on Spectroscopic Properties
Solute-solvent interactions are fundamental to understanding the behavior of molecules in the condensed phase and have a profound impact on their spectroscopic properties. nih.govresearchgate.net The stability of molecular assemblies and the pathways of self-assembly can be controlled by the choice of solvent. nih.gov For instance, the solubility of different parts of a molecule can be manipulated to drive the formation of specific structures like fibrous supramolecular polymers. nih.gov
The effect of the solvent on the spectroscopic properties of this compound and related compounds is a manifestation of these interactions. The solvent polarity can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism). nih.gov By systematically studying these shifts in a range of solvents, it is possible to gain insight into the nature of the electronic transitions and the change in polarity upon excitation.
Natural Bond Orbital (NBO) Analysis for Bonding Character and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, Lewis-like picture of the electronic structure of a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This approach allows for a quantitative assessment of bonding character, hybridization, and delocalization effects. wikipedia.orgyoutube.com
NBO analysis is particularly useful for understanding hyperconjugation, which involves the interaction between filled (donor) and empty (acceptor) orbitals. youtube.comeoquimica.com These interactions, often described as delocalization corrections to the idealized Lewis structure, lead to a stabilization of the molecule. uni-muenchen.deeoquimica.com The strength of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de
Investigation of Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer characteristics, like many pyrrole derivatives, are often investigated for their potential non-linear optical (NLO) properties. researchgate.netanu.edu.au NLO materials are of great interest for applications in photonics and optoelectronics. researchgate.net The key molecular property for second-order NLO applications is the first hyperpolarizability (β). researchgate.netnorthwestern.edu
Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. researchgate.net The calculated hyperpolarizability values can be compared to reference materials, such as urea, to assess the potential of a new compound. researchgate.net For example, a study on 1,3-bis(4-methylphenyl)triazene showed a first-order hyperpolarizability significantly larger than that of urea, indicating its promise as an NLO material. researchgate.net
The magnitude of the NLO response is related to the extent of charge transfer and the energy gap between the ground and excited states. researchgate.netiaea.org Molecules with large changes in dipole moment upon excitation and low-energy charge transfer transitions tend to exhibit higher hyperpolarizabilities. northwestern.eduiaea.org The design of new NLO chromophores often focuses on optimizing the donor-acceptor strength and the nature of the π-conjugated bridge connecting them. acs.org
Photophysical and Optoelectronic Properties of 2,4 Bis 4 Methylphenyl 1h Pyrrole Analogues
Advanced Photophysical Mechanisms and Pathways
Aggregation-Induced Emission (AIE) Behavior in Pyrrole (B145914) Derivatives
Aryl-substituted pyrroles are notable for exhibiting Aggregation-Induced Emission (AIE), a phenomenon where the molecule is non-emissive or weakly fluorescent in dilute solutions but becomes highly luminescent upon aggregation or in the solid state. researchgate.netmdpi.com This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores, where π-π stacking in the aggregate state leads to the formation of non-emissive excimers. chemistryjournal.net
The primary mechanism behind AIE in these derivatives is the Restriction of Intramolecular Rotation (RIR). researchgate.netchemistryjournal.net In dilute solutions, the phenyl rings of 2,4-diarylpyrroles can rotate freely around the single bond connecting them to the pyrrole core. This rotation provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence. nih.gov However, in the aggregate or solid state, the physical packing and intermolecular interactions hinder these rotations. researchgate.net This rigidification of the molecular structure blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in strong fluorescence emission. nih.govnih.gov Studies on various aryl-substituted pyrroles have confirmed that the RIR effect is the main cause of their AIE or Aggregation-Induced Emission Enhancement (AIEE) characteristics. researchgate.net This principle has been widely applied in the design of solid-state emitters and fluorescent probes. nih.govresearchgate.net
Two-Photon Absorption (TPA) Cross-Sections
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons to transition to an excited state. wikipedia.org This process is proportional to the square of the incident light intensity and allows for excitation with lower-energy light (e.g., near-infrared), which offers advantages like deeper penetration into scattering media and reduced photodamage in biological imaging. nih.gov The efficiency of this process is quantified by the TPA cross-section (σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). wikipedia.org
While specific TPA data for 2,4-Bis(4-methylphenyl)-1H-pyrrole is not widely available, studies on analogous structures provide insight into the expected properties. The key design principle for efficient TPA molecules is often a structure with a long conjugation system and strong donor-acceptor groups to induce nonlinearity. wikipedia.org For instance, quadrupolar pyrrolo[3,2-b]pyrrole (B15495793) derivatives have been shown to possess large TPA cross-section values, on the order of 10² to 10³ GM. rsc.org The table below presents TPA data for some related pyrrole-based compounds, illustrating the range of values that can be achieved.
| Compound Class | Example Compound/System | TPA Cross-Section (σ₂) [GM] | Wavelength [nm] | Reference |
| BODIPY Dyes | Aminostyryl-BODIPY | 101 | 1310 | nih.gov |
| Porphyrin Derivatives | Diradical-containing Porphyrin | 424 | 1425 | wikipedia.org |
| Pyrrolo[3,2-b]pyrroles | Quadrupolar Derivatives | ~100 - 1000 | 650-700 | rsc.org |
These values highlight that pyrrole-based systems can be engineered to be effective TPA chromophores, suggesting that 2,4-diarylpyrroles likely possess significant, though unquantified, TPA cross-sections. labrigger.comchemrxiv.org
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) is a critical process that can govern the fluorescence properties of molecules designed as sensors or switches. nih.gov In a typical PET system, a fluorophore is linked to an electron donor or acceptor unit. almacgroup.com Upon excitation of the fluorophore, an electron can be transferred from the donor to the excited fluorophore (or from the excited fluorophore to the acceptor), creating a charge-separated state. youtube.comrsc.org This process provides a non-radiative decay pathway that effectively quenches the fluorescence. acs.org
In the context of 2,4-diarylpyrroles, the pyrrole ring and the substituted phenyl rings can act as a donor-acceptor system. rsc.org The photophysical behavior can be influenced by the electronic nature of the substituents on the phenyl rings. For example, a study on fluorescein (B123965) derivatives, where substituents on a phenyl ring are not directly conjugated to the main xanthene fluorophore, showed that strong electron-donating (e.g., amino) or electron-withdrawing (e.g., nitro) groups can substantially quench fluorescence via PET. rsc.orgresearchgate.net In these cases, the phenyl moiety acts as the electron donor or acceptor, respectively. rsc.org A similar mechanism can be expected in 2,4-diarylpyrroles, where the 4-methylphenyl groups act as mild electron donors. The efficiency of PET would be highly dependent on the specific substituents on the phenyl rings, allowing for the rational design of fluorescent probes where binding to an analyte could disrupt the PET process and "turn on" fluorescence. almacgroup.comrsc.org
Singlet Oxygen Generation and Quenching Mechanisms
Singlet oxygen (¹O₂), a highly reactive form of molecular oxygen, is a key cytotoxic agent in photodynamic therapy (PDT). opticsjournal.net Its generation requires a photosensitizer, light, and ground-state triplet oxygen. Upon light absorption, the photosensitizer reaches an excited singlet state, undergoes intersystem crossing to a longer-lived triplet state, and then transfers its energy to triplet oxygen to produce singlet oxygen. opticsjournal.net The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ). ucf.edunih.gov
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Rose Bengal | Water | 0.75 | researchgate.net |
| Protoporphyrin IX | Ethanol/PBS | 0.52 | nih.gov |
| 4,5-dibromofluorescein | Ethanol | 0.29 | researchgate.net |
Structure-Photophysical Property Relationships
The optical and electronic properties of 2,4-diarylpyrrole analogues are not static; they can be precisely tuned by modifying the chemical structure. Understanding the relationship between the molecular architecture and the resulting photophysical behavior is crucial for designing materials with specific functions.
Correlation of Peripheral Substitution Patterns with Optical Characteristics
The nature and position of substituents on the peripheral phenyl rings of 2,4-diarylpyrroles have a profound impact on their absorption and emission characteristics. Altering these substituents modifies the electron density distribution within the molecule, thereby tuning the energy of the frontier molecular orbitals (HOMO and LUMO) and influencing the photophysical decay pathways. nih.gov
Studies on analogous systems provide clear evidence for this correlation. For instance, in 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs), varying the peripheral groups from electron-donating to electron-withdrawing allows for systematic control over the optoelectronic properties, including the absorption wavelength and oxidation potential. rsc.org Similarly, research on fluorescein derivatives showed that substituents on the phenyl ring, even without direct conjugation, significantly affect fluorescence quantum yields through a PET mechanism. rsc.orgresearchgate.net For 2,4-diarylpyrroles, introducing electron-donating groups (like the methyl groups in the title compound) is expected to raise the HOMO energy level, while electron-withdrawing groups would lower it. These changes directly impact the energy gap and can shift the absorption and fluorescence spectra, a concept essential for creating chromophores with tailored colors and properties. nih.gov
Impact of Molecular Conformation and Steric Hindrance on Excited State Dynamics
The three-dimensional shape of a molecule and the spatial arrangement of its atoms (conformation) are critical to its excited-state behavior. In 2,4-diarylpyrroles, the dihedral angle between the plane of the pyrrole core and the planes of the two phenyl rings is a key conformational parameter. This angle determines the extent of π-conjugation between the aromatic systems. A more planar conformation allows for greater electronic communication, which typically leads to red-shifted absorption and emission spectra.
Reactivity and Functionalization of the 2,4 Bis 4 Methylphenyl 1h Pyrrole Core
Peripheral Functionalization Strategies for Property Modulation
The strategic introduction of functional groups onto the 2,4-bis(4-methylphenyl)-1H-pyrrole core is a primary method for fine-tuning its characteristics. These modifications can influence the molecule's electron density distribution, steric profile, and potential for extended conjugation, thereby tailoring it for specific applications.
Introduction of Electron-Withdrawing and Electron-Donating Groups
The electronic nature of the this compound core can be systematically altered by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl rings. EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density of the π-system, which can enhance the molecule's HOMO (Highest Occupied Molecular Orbital) energy level and its electron-donating capacity. Conversely, EWGs, like nitro (-NO₂) or cyano (-CN) groups, decrease the electron density, lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level and increasing its electron-accepting character. researchgate.netnih.gov
These modifications have a profound impact on the molecule's photophysical and electrochemical properties. For instance, the introduction of EWGs can lead to a redshift in the absorption and emission spectra. Studies on related 2,5-diaryltellurophenes have shown that both electron-donating and electron-withdrawing aryl substituents significantly influence their optoelectronic properties, resulting in multicolored emissive materials. nih.gov Similarly, in ruthenium-based complexes, the presence of electron-donating or -withdrawing groups on the bipyridyl ligands affects the electrochemiluminescent properties. nih.gov While direct studies on this compound are not extensively documented, the principles observed in analogous systems are applicable.
Table 1: Expected Effects of Substituents on the Properties of this compound
| Substituent Type | Example Groups | Expected Effect on HOMO/LUMO | Expected Impact on Absorption/Emission |
| Electron-Donating | -OCH₃, -N(CH₃)₂ | Increase HOMO energy | Hypsochromic (blue) shift |
| Electron-Withdrawing | -CN, -NO₂ | Decrease LUMO energy | Bathochromic (red) shift |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sila-Sonogashira) for Extended Conjugation
Palladium-catalyzed cross-coupling reactions are powerful tools for extending the π-conjugated system of the this compound core. researchgate.net These reactions facilitate the formation of new carbon-carbon bonds, allowing for the attachment of various aromatic or acetylenic moieties.
The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound with an organohalide. organic-chemistry.orgnih.gov For the this compound system, this would typically involve prior halogenation (e.g., bromination or iodination) of the phenyl rings or the pyrrole (B145914) ring itself, followed by coupling with a suitable boronic acid or ester. nih.govmdpi.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of various heterocyclic boronic acids, including those derived from pyrrole. organic-chemistry.org
The Sonogashira coupling provides a route to introduce acetylenic units, creating linear, rigid extensions of the conjugated system. wikipedia.orglibretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction can be carried out under mild, often amine-free, conditions. organic-chemistry.org The introduction of alkyne linkers can significantly impact the electronic and photophysical properties of the resulting molecule, making it a valuable strategy for constructing advanced materials. sciforum.net
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing this compound
| Reaction Name | Reactants | Catalyst System (Typical) | Resulting Linkage |
| Suzuki-Miyaura | Halogenated Pyrrole Derivative + Organoboron Compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C (Aryl-Aryl) |
| Sonogashira | Halogenated Pyrrole Derivative + Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | C-C (Aryl-Alkyne) |
Derivatization for Enhanced or Tunable Optical and Electronic Properties
Further derivatization of the functionalized this compound core allows for the creation of complex molecular architectures with precisely tailored optical and electronic properties.
Synthesis of π-Extended Conjugated Systems and Aza-Nanographenes
Building upon the functionalization strategies mentioned above, larger, π-extended systems can be synthesized. The iterative application of cross-coupling reactions can lead to the formation of oligomeric and polymeric materials based on the this compound repeating unit. These extended systems often exhibit enhanced charge transport properties and red-shifted absorption and emission, making them suitable for applications in organic electronics. The synthesis of π-expanded analogues of related heterocycles like indolizine (B1195054) often starts from functionalized pyrrole derivatives. rsc.org
The incorporation of the this compound moiety into larger polycyclic aromatic hydrocarbon (PAH) frameworks can lead to the formation of aza-nanographenes. These are nitrogen-containing fragments of graphene that have unique electronic properties due to the presence of the heteroatom. The Scholl reaction, a common method for creating large PAHs, has been investigated for creating π-extended cycloparaphenylenes, which are related to nanographene structures. rsc.org The synthesis of a bis-dipyrromethane containing a benzo[k]fluoranthene (B33198) core demonstrates the feasibility of incorporating pyrrole units into complex PAH systems. nih.gov
Formation of Hybrid Architectures and Dyads for Energy Transfer Studies
The this compound core can serve as a component in multicomponent systems, or dyads, designed for studying and harnessing energy transfer processes. In a typical dyad, a donor chromophore is covalently linked to an acceptor chromophore, often via a molecular spacer. Upon photoexcitation of the donor, energy can be transferred to the acceptor through space (Förster resonance energy transfer, FRET) or through bonds (Dexter energy transfer).
The efficiency and rate of energy transfer are highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the distance and orientation between the two chromophores, and the nature of the linking bridge. nih.govnih.gov Studies on various donor-acceptor dyads, including those based on porphyrins, corroles, and other organic dyes, have demonstrated that the rate of energy transfer can be modulated by altering the flexibility and electronic properties of the spacer. nih.govrsc.org A dyad incorporating the this compound unit could be designed where it acts as either the donor or the acceptor, depending on the other chromophore. The functional handles introduced via peripheral functionalization can be used to attach the other component of the dyad. Such systems are crucial for developing artificial photosynthetic systems, molecular sensors, and materials for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net
Chemoselectivity of Functional Group Transformations on Pyrrole Derivatives
When performing chemical transformations on a multifunctional molecule like a derivatized this compound, chemoselectivity becomes a critical consideration. This refers to the ability to react with one functional group in the presence of others. nih.gov For instance, if a derivative contains both a halogen atom for cross-coupling and an ester group, reaction conditions must be chosen to selectively target one site without affecting the other.
The choice of catalyst, reagents, and reaction conditions plays a pivotal role in controlling chemoselectivity. In the context of palladium-catalyzed reactions, the ligand on the palladium center can significantly influence which part of a molecule reacts. nih.gov The development of one-pot sequential reactions, where multiple transformations are carried out in the same reaction vessel, heavily relies on the precise control of chemoselectivity. For example, methods have been developed for the dual functionalization of proteins by combining different chemoselective reactions in a one-pot sequence. nih.gov While specific studies on the chemoselective functionalization of this compound are limited, the general principles of organic synthesis and catalysis provide a framework for achieving selective transformations on this versatile scaffold.
Supramolecular Chemistry of 2,4 Bis 4 Methylphenyl 1h Pyrrole Derivatives
Self-Assembly Phenomena and Directed Molecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures through noncovalent interactions. For 2,4-bis(4-methylphenyl)-1H-pyrrole, self-assembly in the solid state would likely be driven by a combination of hydrogen bonding and π-π stacking. The N-H group of the pyrrole (B145914) ring is a potent hydrogen bond donor, capable of interacting with π-systems of adjacent molecules. nih.govresearchgate.net The specific arrangement, or molecular architecture, would depend on the energetic favorability of different packing motifs, such as head-to-tail or head-to-head arrangements, influenced by the bulky tolyl groups. Studies on related bis(pyrrole) derivatives have shown that preorganization of monomer units due to their non-planar conformations can lead to highly specific self-recognition and the formation of discrete, stable dimers. nih.gov
Noncovalent Interactions in Crystal Engineering and Solution Phase
Crystal engineering relies on understanding and utilizing intermolecular forces to design new solid-state structures with desired properties. researchgate.net In the case of this compound, the key noncovalent interactions would be hydrogen and halogen bonds.
Hydrogen Bonding Interactions (N-H…π, C-H…π)
The primary hydrogen bonding interactions expected for this molecule are N-H…π and C-H…π interactions.
N-H…π Interactions: The acidic proton of the pyrrole N-H group can form a hydrogen bond with the electron-rich π-cloud of a neighboring pyrrole or a p-tolyl ring. The self-associating nature of pyrrole itself is well-known to be driven by N-H…π interactions, leading to the formation of dimers, trimers, and larger clusters. researchgate.net In 1,4-Bis(di-2-pyrrolylmethyl)benzene, intermolecular N-H...π(pyrrole) interactions are responsible for creating a two-dimensional hydrogen-bonded network. dcu.ie
Table 1: Potential Hydrogen Bonding Interactions
| Interaction Type | Donor | Acceptor | Potential Role |
|---|---|---|---|
| N-H…π | Pyrrole N-H | Pyrrole Ring (π-system) or Tolyl Ring (π-system) | Primary driver of self-assembly, formation of chains or dimers. |
Halogen Bonding Interactions and Their Role in Supramolecular Assemblies
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. To study these interactions, derivatives of this compound would need to be synthesized where a halogen atom (e.g., iodine, bromine) is introduced onto one of the aryl rings. The pyrrole nitrogen could potentially act as a halogen bond acceptor. In crystal engineering, halogen bonds are highly directional and can be used to construct robust supramolecular architectures like tapes, sheets, or more complex macrocycles. nih.govnih.gov The strength of the halogen bond can be tuned by altering the halogen atom and the electronic nature of the molecule it is attached to.
Formation of Donor-Acceptor Complexes and Their Photophysical Consequences
Donor-acceptor (D-A) complexes involve an electron-rich molecule (donor) interacting with an electron-poor molecule (acceptor). The this compound molecule, with its electron-rich pyrrole and tolyl groups, is a natural electron donor.
When combined with a suitable electron acceptor (e.g., tetracyanoquinodimethane - TCNQ, or fullerene derivatives), it could form a D-A complex. elsevierpure.com This formation typically leads to a new, low-energy absorption band in the UV-vis spectrum, known as a charge-transfer (CT) band. The excitation of this band corresponds to the transfer of an electron from the donor to the acceptor. The photophysical consequences can be significant, including changes in fluorescence and the potential for long-lived excited states. rsc.orgchemrxiv.org In D-A systems based on other pyrrole derivatives, intramolecular charge transfer is a key process that influences their optoelectronic properties. chemrxiv.org The specific photophysical behavior, such as emission wavelength and quantum yield, would be highly dependent on the nature of the acceptor and the solvent polarity. rsc.org
Host-Guest Chemistry and Molecular Recognition Principles
Host-guest chemistry involves a larger host molecule encapsulating a smaller guest molecule. nih.gov For this compound to function as a host, multiple units would likely need to self-assemble to form a defined cavity. The p-tolyl groups would form the walls of this cavity, creating a hydrophobic pocket capable of binding suitable guest molecules through van der Waals forces or C-H…π interactions.
Molecular recognition is the specific binding of a guest by a host. The selectivity of this process would be dictated by the size, shape, and chemical complementarity between the host's cavity and the guest molecule. For example, studies on other organic host systems have shown that aromatic pockets can form that trap guest molecules via multiple C-H…π interactions. While no specific host-guest studies have been published for this compound, research on related bis(pyrrole) compounds demonstrates that their self-assembled structures can create voids, although these may not always be accessible for guest uptake unless interconnected channels exist. nih.gov
Advanced Applications in Materials Science and Chemical Sensing Academic Research Focus
Organic Electronics and Optoelectronic Devices
Pyrrole-containing compounds are frequently investigated as building blocks for organic electronic materials. digitellinc.comjmaterenvironsci.com Their utility in organic light-emitting diodes (OLEDs), solar cells, and transistors is a subject of ongoing research. However, specific studies detailing the performance and characteristics of 2,4-Bis(4-methylphenyl)-1H-pyrrole in these devices have not been found.
Active Materials in Organic Light-Emitting Diodes (OLEDs) and Emitters
No published research was identified that investigates or reports the use of this compound as an active material in OLEDs. Computational and experimental studies on OLEDs tend to focus on other pyrrole-terphenyl structures or different heterocyclic compounds designed to optimize charge transport and emission properties. jmaterenvironsci.com
Components in Dye-Sensitized Solar Cells (DSSCs) and Bulk Heterojunction Organic Solar Cells
The field of organic photovoltaics extensively explores pyrrole (B145914) derivatives as components of sensitizing dyes in DSSCs or as donor/acceptor materials in bulk heterojunction (BHJ) cells. researchgate.netamazonaws.com These studies often involve pyrrole structures functionalized with specific donor and acceptor groups to tune their absorption spectra and energy levels. researchgate.netnih.gov A literature search did not yield any articles that specifically incorporate this compound as a component in either DSSCs or BHJ solar cells.
Applications in Resistive Memory Devices
Research into organic materials for resistive memory devices is an emerging field. nih.gov However, there is no available data or any case studies in the scientific literature that describe the application or evaluation of this compound for this purpose.
Organic Field-Effect Transistors (OFETs)
Pyrrole-based materials are considered for use in OFETs due to their semiconducting properties. nih.gov Research has explored various fused pyrrole systems and other derivatives to enhance charge mobility and stability. nih.govacs.org Despite this, no studies were found that characterize the field-effect transistor performance of this compound.
Fluorescent Probes and Chemical Sensors
The inherent fluorescence of some pyrrole compounds makes them attractive candidates for chemical sensing applications. Their ability to engage in interactions such as hydrogen bonding can lead to changes in their photophysical properties, forming the basis of a sensing mechanism.
H-Bonding Probes for Microscopic Environments
While complex structures like calix jmaterenvironsci.compyrroles are well-studied for their ability to recognize and sense species through hydrogen bonding, there is no specific research available on the use of the simpler this compound as a fluorescent probe for microscopic environments based on H-bonding interactions. rsc.org The N-H bond in the pyrrole ring offers a potential site for hydrogen bonding, but its specific efficacy as a sensing mechanism in this particular molecule has not been documented in the reviewed literature. wikipedia.org
Photochromic Sensors
Certain diarylethene derivatives incorporating a 2,5-dihydropyrrole bridge unit exhibit photochromic behavior, reversibly switching between a ring-open and a ring-closed isomer upon irradiation with UV and visible light, respectively. acs.orgacs.org This photoisomerization is accompanied by a change in the absorption spectrum, making them suitable for applications in optical switching and memory media. acs.orgacs.orgnih.gov The process is highly efficient in nonpolar solvents like cyclohexane, with some derivatives showing excellent fatigue resistance over multiple switching cycles. acs.orgacs.org
However, the solvent plays a critical role in the photochemical reaction. In polar solvents such as dichloromethane (B109758) (DCM), instead of the expected ring-closing reaction, UV irradiation leads to the formation of 3,4-diarylpyrrole derivatives. acs.orgacs.org This transformation is irreversible by visible light. acs.orgacs.org This solvent-dependent photochemical behavior highlights the potential to selectively synthesize different pyrrole-based structures by tuning the reaction environment.
Table 1: Photochromic Behavior of Diarylethenes with a 2,5-Dihydropyrrole Bridge
| Compound Type | Solvent | Irradiation | Outcome | Reversibility |
|---|---|---|---|---|
| Symmetric & Nonsymmetric Diarylethenes | Nonpolar (e.g., Cyclohexane) | UV/Vis light | Reversible ring-opening/closing | Yes acs.orgacs.org |
The photophysical properties and the potential for creating light-responsive materials have spurred investigations into various diarylethene derivatives. rsc.org The relationship between molecular structure and photoinduced cytotoxicity is an area of active research, aiming to develop photopharmacological agents with spatiotemporal control. rsc.org
Viscosity Sensing Mechanisms utilizing Fluorescence Resonance Energy Transfer (FRET)
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and dynamics on a nanometer scale. nih.gov In the context of viscosity sensing, molecular rotors—molecules whose fluorescence properties are sensitive to the viscosity of their environment—can be incorporated into FRET systems.
A dyad system composed of a tetraarylpyrrolo[3,2-b]pyrrole (TAPP) donor and a boron-dipyrromethene (BODIPY) acceptor has been designed for viscosity sensing. frontiersin.org In these systems, the TAPP and BODIPY units are linked by a phenylethynyl group that allows for free rotation of the BODIPY moiety. frontiersin.org Upon excitation of the TAPP donor, highly efficient energy transfer (over 99%) to the BODIPY acceptor occurs. frontiersin.orgnih.gov
In low-viscosity solvents, the BODIPY acceptor is non-fluorescent due to the free rotation of its meso-phenyl group, which provides a non-radiative decay pathway. frontiersin.orgnih.gov As the viscosity of the medium increases, this internal rotation is restricted, leading to a significant increase in the fluorescence emission from the BODIPY unit. frontiersin.orgnih.gov This "Off-On" switching mechanism allows for the sensitive detection of viscosity changes. frontiersin.org The relationship between the fluorescence intensity and the viscosity of the solution often follows the Förster–Hoffmann equation, demonstrating a linear correlation in logarithmic plots. frontiersin.org
Table 2: FRET-Based Viscosity Sensing with TAPP-BODIPY Dyads
| Feature | Description | Reference |
|---|---|---|
| Donor | Tetraarylpyrrolo[3,2-b]pyrrole (TAPP) | frontiersin.org |
| Acceptor | Boron-dipyrromethene (BODIPY) | frontiersin.org |
| Energy Transfer Efficiency | >99% | frontiersin.orgnih.gov |
| Sensing Mechanism | Restriction of intramolecular rotation of the BODIPY unit in viscous media | frontiersin.orgnih.gov |
Integration into Sensor Arrays for Cross-Selective Analyte Detection
Cross-selective sensor arrays, often referred to as "chemical noses" or "tongues," utilize a series of broadly selective sensors to generate a unique response pattern for each analyte. rsc.orgpsu.edu This approach, combined with pattern recognition techniques like linear discriminant analysis (LDA) and hierarchical clustering analysis (HCA), allows for the identification and differentiation of various analytes. nih.govnih.gov
While specific research on the integration of this compound into such arrays is not detailed in the provided results, the principles of cross-selective sensing are well-established. rsc.orgpsu.edu The effectiveness of these arrays relies on the diverse and partially overlapping selectivity of the individual sensor elements. psu.edunih.gov Colorimetric sensor arrays, for example, use color-sensitive dyes that change color upon interaction with analytes. nih.gov The resulting color patterns can be captured and analyzed to distinguish between different substances. nih.gov Similarly, plasmonic sensor arrays use chemically-tailored metasurfaces to generate unique optical responses for different water samples. rsc.org
The development of such sensor arrays has shown promise in various applications, including the detection of environmental pollutants and the quality assessment of drinking water. nih.govrsc.org The ability to detect and discriminate between multiple analytes simultaneously makes this a powerful analytical tool. nih.gov
Biological Interactions (Mechanistic Pathways)
Investigation of Binding Site Efficacies with Biomolecular Receptors
The interaction of small molecules with biomolecular receptors is a cornerstone of drug discovery and chemical biology. The process of a drug binding to its receptor is complex, involving initial association, entry into the binding pocket, and adoption of a final "pose". nih.gov Understanding these mechanistic pathways at an atomic level is crucial for designing more effective therapeutic agents. nih.gov
For G-protein-coupled receptors (GPCRs), a major class of drug targets, studies have shown that ligands often traverse a well-defined pathway, initially binding to an extracellular vestibule before entering the deeper binding pocket. nih.gov The initial association with the vestibule can be a significant energetic barrier, primarily due to the desolvation of the drug molecule. nih.gov
The binding efficacy of a ligand is not solely determined by its affinity for the receptor but also by its ability to induce a functional response. nih.gov For instance, at the human D2 dopamine (B1211576) receptor, different agonists can stabilize distinct receptor-G protein conformations, leading to varying levels of efficacy in downstream signaling pathways. nih.gov The specific chemical groups on a ligand, such as hydroxyl groups, can significantly contribute to its binding affinity, potency, and efficacy. nih.gov
Inhibition Mechanisms of Pro-Inflammatory Cytokines
Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), play a central role in inflammatory responses. nih.gov The inhibition of these cytokines is a key therapeutic strategy for a range of inflammatory diseases. nih.gov
Certain natural products and their synthetic derivatives have shown promise as cytokine inhibitors. nih.gov For example, the marine sponge metabolite hymenialdisine (B1662288) and its synthetic analogs have been found to inhibit the production of IL-2 and TNF-α. nih.gov
The mechanisms by which small molecules inhibit cytokine production can be varied. Some compounds, like manumycin-type polyketides, can inhibit enzymes crucial for the processing and release of pro-inflammatory cytokines, such as caspase-1. nih.gov They can also target upstream signaling pathways, like the NF-κB pathway, which is a central regulator of inflammatory gene expression. nih.gov The inhibition of the IKKβ subunit of the IκB kinase (IKK) complex, for instance, prevents the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokine genes. nih.gov
Furthermore, some anti-inflammatory agents can directly modulate the cellular machinery responsible for cytokine production. Interleukin-4 (IL-4), for example, has been shown to reduce the spontaneous production of pro-inflammatory cytokines and immunoglobulins in an ex vivo model of rheumatoid synovitis. nih.gov
Metal-Organic Frameworks (MOFs) and Coordination Chemistry
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. epfl.ch The modular nature of MOFs allows for the tuning of their pore size, shape, and functionality, leading to a wide range of applications, including gas storage, separation, and catalysis. epfl.ch
The synthesis of MOFs often involves the self-assembly of metal precursors and organic linkers under solvothermal conditions. epfl.ch The choice of the organic ligand is critical in determining the final structure and properties of the MOF. While carboxylate- and azole-based ligands are commonly used, there is growing interest in employing N-heterocyclic ligands, including those derived from pyrroles and pyrazoles. rsc.orgresearchgate.net
The coordination chemistry of the ligand with the metal center dictates the dimensionality and topology of the resulting framework. For instance, flexible bis(pyrazolato)-based ligands have been used to create both 1D and 2D coordination polymers with late transition metals. researchgate.net The use of macrocyclic ligands can also lead to the formation of 1D chains that can be further assembled into 3D frameworks through hydrogen bonding interactions. researchgate.net
The incorporation of functional moieties, such as siloxane units, into the organic linkers can impart specific properties to the MOF, such as increased hydrophobicity. researchgate.net Furthermore, the inclusion of luminescent components, like dipyrromethene complexes or BODIPYs, can lead to the development of fluorescent MOFs for sensing and detection applications. rsc.org
Role as Precursors for Porphyrin and Porphyrin Analog Synthesis
The intricate and highly conjugated macrocyclic structure of porphyrins has made them a focal point of research in materials science and chemical sensing. The specific arrangement of substituents on the porphyrin ring dictates its electronic properties, solubility, and self-assembly behavior. The synthesis of porphyrins with precisely controlled substitution patterns is therefore of paramount importance. While classic methods often involve the one-pot condensation of simple pyrroles and aldehydes, leading to symmetrically substituted porphyrins, the synthesis of less symmetrical or highly substituted analogs requires more sophisticated, multi-step strategies. nih.govnih.gov In this context, pre-functionalized pyrroles like this compound serve as crucial building blocks.
Due to the substitution at the 2- and 4-positions, this compound cannot undergo direct acid-catalyzed tetramerization in the manner of unsubstituted pyrrole, a reaction central to the widely used Lindsey synthesis of meso-tetraarylporphyrins. nih.gov The Lindsey method requires pyrroles with unsubstituted α-positions (2- and 5-positions) to react with aldehydes to form the porphyrinogen (B1241876) intermediate. nih.gov The blockage of the 2-position in this compound prevents this straightforward cyclization pathway.
Instead, the utility of this compound lies in its role as a precursor for constructing larger, unsymmetrical pyrrolic fragments, such as dipyrromethanes and tripyrranes. These intermediates are then used in stepwise condensation reactions to yield porphyrins with complex substitution patterns that are inaccessible through direct, one-pot methods. This approach allows for the strategic placement of the 4-methylphenyl groups at specific β-positions of the final porphyrin macrocycle.
Synthesis of Dipyrromethane Intermediates
A primary application of this compound is in the synthesis of specifically substituted dipyrromethanes. Dipyrromethanes are key intermediates in many porphyrin syntheses, particularly for trans-A₂B₂-porphyrins. gfmoorelab.comacs.org A plausible route involves the functionalization of this compound at its vacant 5-position, for example, through Vilsmeier-Haack formylation to introduce an aldehyde group. This formylated pyrrole can then be condensed with a second, different pyrrole molecule under acidic conditions to produce an unsymmetrical dipyrromethane.
Alternatively, this compound can be condensed with a suitable aldehyde at its 5-position. The acid-catalyzed condensation of pyrroles with aldehydes or ketones is a fundamental method for preparing dipyrromethanes. nih.govresearchgate.net By reacting this compound with an aldehyde, a dipyrromethane is formed where one of the pyrrole rings is substituted with two p-tolyl groups.
| Precursor 1 | Precursor 2 | Reaction Type | Intermediate Product | Ref. |
| This compound | Pyrrole-2-carbaldehyde | Acid-catalyzed condensation | Asymmetrically substituted dipyrromethane | nih.gov |
| 5-Formyl-2,4-bis(4-methylphenyl)-1H-pyrrole | Pyrrole | Acid-catalyzed condensation | Asymmetrically substituted dipyrromethane | beilstein-journals.org |
| This compound | Benzaldehyde | Acid-catalyzed condensation | 5-Phenyl-dipyrromethane derivative | gfmoorelab.com |
This table illustrates general strategies for dipyrromethane synthesis where this compound could be employed as a starting material.
Stepwise Porphyrin Synthesis: [2+2] and [3+1] Condensation Strategies
Once synthesized, these bespoke dipyrromethanes serve as advanced building blocks in either [2+2] or [3+1] porphyrin condensation strategies.
In a [2+2] condensation , two molecules of a dipyrromethane are reacted to form the porphyrin ring. To create a trans-A₂B₂-porphyrin, a dipyrromethane is condensed with an aldehyde. gfmoorelab.com For instance, a dipyrromethane derived from this compound could be reacted with an aromatic aldehyde. This would lead to a porphyrin with two p-tolyl groups on one pyrrole subunit and two on the opposite one, with the meso-positions occupied by the aryl group from the aldehyde. This method is crucial for avoiding the "scrambled" mixture of products that often results from mixed-aldehyde syntheses with simple pyrrole. nih.gov
The [3+1] condensation offers another route to unsymmetrical porphyrins. This method involves reacting a tripyrrane with a pyrrole-dicarbinol or an equivalent single-pyrrole component. nih.govnih.gov A tripyrrane incorporating the 2,4-bis(4-methylphenyl)pyrrole unit could be synthesized and then cyclized in a subsequent step. For example, the reaction of a meso-aryl-substituted tripyrrane with an N-tosylimine in the presence of a copper catalyst can yield A₃B-porphyrins. nih.gov This highlights a sophisticated pathway where a complex pyrrole building block dictates the final architecture.
| Strategy | Key Intermediates | Resulting Porphyrin Type | Advantages | Ref. |
| [2+2] Condensation | Dipyrromethane + Aldehyde | trans-A₂B₂-Porphyrin | Avoids scrambling; controlled substituent placement. | gfmoorelab.comacs.org |
| [2+2] Condensation | Dipyrromethane-dicarbinol + Dipyrromethane | Symmetrical or trans-Porphyrins | High-yield for specific architectures. | nih.gov |
| [3+1] Condensation | Tripyrrane + Pyrrole-dicarbinol | A₃B-Porphyrin | Access to highly unsymmetrical porphyrins. | nih.gov |
This table summarizes major stepwise porphyrin synthesis strategies where advanced pyrrole precursors are essential.
The use of this compound as a precursor, therefore, represents a strategic design choice in the synthesis of advanced porphyrin-based materials. It allows for the introduction of bulky aryl groups directly onto the β-positions of the pyrrole subunits, which can significantly alter the electronic properties, solubility, and steric environment of the final porphyrin. This level of control is essential for fine-tuning the characteristics of porphyrins for specific applications in catalysis, molecular electronics, and sensing.
Conclusion and Future Research Directions
Summary of Key Academic Research Findings on 2,4-Bis(4-methylphenyl)-1H-pyrrole and its Analogues
Research on 2,4-diarylpyrroles, the structural class to which this compound belongs, has yielded significant insights into their synthesis and properties. Studies have demonstrated that these compounds can be synthesized from starting materials like 1,3-diaryl-4-nitro-butan-1-ones. researchgate.net This process involves the hydrolysis of the nitro group to form a keto-aldehyde, which then undergoes a condensation reaction with ammonia (B1221849) to yield the 2,4-diarylpyrrole. researchgate.net This modular approach is valuable as it allows for the introduction of various aryl groups, enabling the tuning of the molecule's properties. researchgate.net
Analogues of this compound have been successfully synthesized and characterized. For instance, researchers have prepared 4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole and analyzed its crystal structure. researchgate.netnih.gov Such studies are crucial as they provide fundamental data on the molecular geometry and intermolecular interactions, like hydrogen bonding, which govern the material's bulk properties. nih.govscribd.com The synthesis of related dipyrromethanes, such as 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene, has also been achieved through Lewis acid-catalyzed reactions, highlighting the utility of pyrrole (B145914) derivatives as building blocks for larger, conjugated systems with interesting photophysical properties. nih.gov
Furthermore, the derivatization of the pyrrole core is a key area of investigation. For example, 2,4-diarylpyrroles can be converted to their α-nitroso analogues, which serve as building blocks for more complex structures like tetraarylazadipyrromethenes. researchgate.net These findings collectively underscore the synthetic versatility of the 2,4-diarylpyrrole scaffold and provide a foundation for designing new functional molecules.
| Compound Analogue | Synthetic Precursor(s) | Key Finding(s) | Reference(s) |
| 2,4-Diarylpyrroles | 1,3-Diaryl-4-nitro-butan-1-ones, Ammonia | Modular synthesis allows for varied aryl substituents. | researchgate.net |
| 4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole | 4-nitrobutanones | Successful synthesis and crystal structure analysis, despite the air sensitivity of pyrroles unsubstituted at the α-position. | researchgate.netnih.gov |
| 3-(4-bromophenyl)-2-nitroso-5-phenyl-1H-pyrrole | 2,4-diarylpyrrole, Sodium nitrite | First crystal structure of a nitrosyl pyrrole reported; forms a 2D layer with interstitial voids. | researchgate.netnih.gov |
| 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene | Benzo[k]fluoranthene-derived dialdehyde, Pyrrole | Synthesis of a new bis-dipyrromethane with potential applications as a fluorescent material. | nih.gov |
Unaddressed Research Questions and Remaining Challenges in Pyrrole Chemistry
Despite significant progress, several challenges and unanswered questions persist in the field of pyrrole chemistry. A primary challenge is achieving regioselectivity in substitution reactions, especially for complex, multi-substituted pyrroles. acs.org The inherent reactivity of the pyrrole ring can lead to a mixture of products, complicating purification and reducing yields. numberanalytics.com
Another significant hurdle is the stability of many pyrrole compounds. Pyrroles lacking substituents at the α-position relative to the nitrogen atom are often sensitive to air and prone to polymerization, which complicates their handling, storage, and application. researchgate.netnih.gov Developing robust pyrrole derivatives with enhanced stability without compromising their desired electronic properties remains a key objective.
Furthermore, many existing synthetic routes require harsh conditions or expensive catalysts, limiting their broad applicability and environmental friendliness. researcher.life There is a continuous need for the development of milder, more efficient, and "greener" synthetic protocols. Questions also remain about the precise mechanisms of action for many biologically active pyrrole derivatives and how their structure relates to their function, which is a critical knowledge gap for rational drug design. mdpi.comnih.gov
| Challenge Area | Specific Unaddressed Questions/Challenges | Potential Impact of Resolution |
| Synthetic Control | How can we achieve predictable and high-yield regioselective functionalization of pre-existing pyrrole cores? | Streamlined synthesis of complex molecules, improved efficiency in drug discovery. |
| Compound Stability | What structural modifications can enhance the stability of reactive pyrroles (e.g., α-unsubstituted) against oxidation and polymerization? | Broader applicability of pyrrole-based materials in devices and as chemical intermediates. researchgate.netnih.gov |
| Green Chemistry | Can we develop catalyst-free or more sustainable catalytic systems for pyrrole synthesis to replace harsh reagents and heavy metals? | More environmentally benign and cost-effective production of pyrroles. researcher.life |
| Structure-Activity Relationships | What are the detailed molecular mechanisms by which pyrrole derivatives exert their biological effects (e.g., antibacterial, anticancer)? | Facilitation of rational design for more potent and selective therapeutic agents. mdpi.comnih.gov |
Prospects for Novel Synthetic Methodologies and Scalable Production
The future of pyrrole chemistry heavily relies on the development of innovative and scalable synthetic methods. Recent advancements offer promising avenues for creating complex pyrroles like this compound more efficiently.
One promising trend is the use of novel catalytic systems. For example, a method using indium in dilute aqueous acid has been shown to produce N-substituted pyrroles from nitroarenes at room temperature in high yields, offering a facile and environmentally friendly alternative. researchgate.net Similarly, the use of Bi(OTf)₃ as a catalyst has been effective in the synthesis of 3,4-diaryl N-unsubstituted pyrroles from chalcone-derived intermediates under mild, aprotic conditions. richmond.edu Tandem reactions that combine multiple steps into a single operation, such as the Michael addition and intramolecular cyclocondensation for synthesizing polyfunctionalized pyrroles, represent another efficient strategy that avoids transition-metal catalysts. organic-chemistry.org
Scalability is a critical challenge when moving from laboratory synthesis to industrial production. nih.govacs.org Research into the large-scale synthesis of related heterocyclic systems, such as 1,4-dihydropyrrolo[3,2-b]pyrroles, provides a valuable blueprint. Through careful optimization of catalysts (e.g., iron salts), solvents, and reaction temperatures, researchers have successfully scaled production to over 10 grams per run without sacrificing yield, demonstrating that robust, scalable processes for complex pyrrole-based structures are achievable. nih.govacs.org
| Methodology | Key Features | Potential Advantage | Reference(s) |
| Indium-mediated Synthesis | Uses indium in dilute aqueous HCl at room temperature. | Facile, high-yielding, and occurs under mild conditions. | researchgate.net |
| Bi(OTf)₃-catalyzed Cyclization | Employs diethyl aminomalonate (DEAM) and Bi(OTf)₃ with chalcone (B49325) derivatives. | Mild, scalable, and selective method for N-unsubstituted pyrroles. | richmond.edu |
| Tandem Michael Addition/Cyclocondensation | Utilizes cyanide to mediate a nitrile-to-nitrile cyclocondensation. | Transition-metal-free, direct, and versatile route to functionalized pyrroles. | organic-chemistry.org |
| Optimized Iron-catalyzed Synthesis | Thorough optimization of reaction conditions (catalyst, solvent, temperature). | Enables scalable production (gram-scale) of complex pyrrolo[3,2-b]pyrroles. | nih.govacs.org |
| Silver(I)-promoted Oxidative Cyclization | Cyclization of readily available homopropargylamines. | Provides a novel and direct access to pyrrole rings. | nih.gov |
Potential for Further Development of Advanced Functional Materials and Devices
Pyrrole and its derivatives are foundational components for a variety of advanced materials due to their unique electronic and optical properties. biosynce.com The 2,4-diarylpyrrole scaffold is particularly promising for creating functional materials because the aryl substituents can be modified to fine-tune properties like conductivity, fluorescence, and molecular recognition.
In materials science, polypyrrole is a well-known conductive polymer with applications in sensors, batteries, and flexible electronics. biosynce.com The development of new pyrrole-based conjugated microporous polymers (CMPs) with high stability and large surface areas opens up possibilities for their use as heterogeneous catalysts. frontiersin.org For compounds like this compound, incorporation into larger polymer backbones could lead to materials with tailored semiconducting properties for organic electronics. tdl.org The electron-rich nature of the pyrrole ring makes these materials excellent candidates for hole-transporting layers in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tdl.org
Future research will likely focus on creating pyrrole-fused aromatic systems to enhance stability and tune the electronic bandgap. tdl.org The ability to functionalize the nitrogen atom of the pyrrole ring provides a handle for attaching solubilizing groups, which is crucial for solution-based processing and the low-cost fabrication of devices. tdl.org Furthermore, the development of pyrrole-based fluorescent probes and sensors continues to be an active area, with applications ranging from anion sensing to medical diagnostics. nih.govnih.gov
Emerging Theoretical and Computational Approaches for Predictive Design
Theoretical and computational methods are becoming indispensable tools for accelerating the discovery and design of new functional molecules. researchgate.net For pyrrole derivatives, these approaches offer the ability to predict properties and guide synthetic efforts, saving significant time and resources.
Density Functional Theory (DFT) and other quantum mechanical methods are used to calculate molecular geometries, electronic structures (such as HOMO/LUMO energy levels), and thermodynamic stability for designed pyrrole compounds. researchgate.net These calculations can help rationalize structure-activity relationships and predict the outcomes of chemical reactions. For instance, computational studies can investigate the stability of different nitro-derivatives of pyrrole to assess their potential as high-energy-density materials. researchgate.net
Q & A
Q. What are the most common synthetic routes for preparing 2,4-bis(4-methylphenyl)-1H-pyrrole, and how are yields optimized?
The compound is typically synthesized via transition-metal-mediated reactions. A notable method involves ytterbium-mediated coupling of α-bromo oxime ethers, yielding 43–58% of the target product as white solids. Key steps include:
- Regioselective cyclization : Ensuring proper substitution at the 2,4-positions of the pyrrole ring.
- Purification : Recrystallization from ethanol or column chromatography to isolate the product . Example reaction conditions:
| Reagent | Temperature | Solvent | Yield |
|---|---|---|---|
| Yb(OTf)₃ | 80°C | Toluene | 50% |
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological characterization includes:
- 1H/13C NMR : To confirm aromatic proton environments and coupling constants (e.g., δ 6.8–7.2 ppm for aryl protons).
- HRMS/LC-MS : For molecular weight validation (e.g., [M+H]+ = 248.1434) and purity assessment.
- Melting point analysis : To verify crystalline stability (observed mp: 127–129°C for related derivatives) .
Q. What are the known pharmacological applications of diarylpyrrole derivatives like this compound?
Diarylpyrroles are explored as antitubercular agents due to their structural similarity to BM-212, a lead compound. Key design strategies include:
Q. How can researchers ensure reproducibility in synthesizing 2,4-diarylpyrroles?
Critical factors:
- Stoichiometric control : Precise molar ratios of aryl precursors (e.g., 4-methylphenylboronic acid).
- Catalyst selection : Transition metals like Yb(OTf)₃ improve regioselectivity.
- Reaction monitoring : TLC or in-situ NMR to track intermediate formation .
Q. What safety protocols are recommended for handling pyrrole derivatives?
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- PPE : Gloves and lab coats to prevent skin contact.
- Storage : In airtight containers under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can regioselectivity challenges in 2,4-diarylpyrrole synthesis be addressed?
Advanced strategies include:
- Substituent-directed metalation : Using bulky groups to block undesired positions.
- Computational modeling : DFT calculations to predict thermodynamic favorability of substitution patterns .
Q. How should researchers resolve contradictions between spectral data (e.g., NMR vs. crystallography)?
- Dynamic effects in NMR : Aryl ring rotation in solution may obscure symmetry (e.g., splitting singlets into doublets).
- X-ray crystallography : Provides static solid-state conformation, resolving ambiguities (e.g., torsional angles < 10° for planar structures) .
Q. What strategies improve reaction yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h).
- Flow chemistry : Enhances heat/mass transfer for exothermic steps.
- Catalyst recycling : Immobilized metal catalysts reduce costs .
Q. How can structure-activity relationships (SAR) guide the design of bioactive diarylpyrroles?
- Electron-withdrawing groups : Enhance metabolic stability (e.g., 4-fluorophenyl derivatives).
- Hydrogen-bond donors : Improve target binding (e.g., thiomorpholinyl groups in antitubercular analogs) .
Q. What computational tools predict the electronic properties of this compound?
- DFT calculations : Analyze HOMO-LUMO gaps (e.g., ~3.5 eV for charge-transfer applications).
- Molecular docking : Simulate interactions with biological targets (e.g., enoyl-ACP reductase in tuberculosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
